
4-Formylbenzenecarboximidamide
Overview
Description
4-Formylbenzenecarboximidamide, also known as 4-Formyl-N-phenylbenzamide, is a chemical compound with the molecular formula C8H8N2O. It appears as a white to light yellow crystalline powder and is soluble in organic solvents. This compound has garnered significant attention in scientific research due to its potential biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Formylbenzenecarboximidamide typically involves the reaction of 4-formylbenzoic acid with ammonia or amines under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the imidamide group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Formylbenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The imidamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the imidamide group under basic or acidic conditions.
Major Products Formed:
Oxidation: 4-Formylbenzoic acid.
Reduction: 4-Hydroxymethylbenzenecarboximidamide.
Substitution: Various substituted imidamides depending on the nucleophile used.
Scientific Research Applications
4-Formylbenzenecarboximidamide is utilized in various scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Formylbenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can affect various biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
4-Formylbenzoic acid: Similar in structure but lacks the imidamide group.
4-Methoxybenzenecarboximidamide: Contains a methoxy group instead of a formyl group.
4-Cyanobenzenecarboximidamide: Contains a cyano group instead of a formyl group.
Uniqueness: 4-Formylbenzenecarboximidamide is unique due to the presence of both a formyl group and an imidamide group, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in scientific research.
Biological Activity
4-Formylbenzenecarboximidamide, also known as 4-formylbenzimidamide hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, highlighting research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its imidamide functional group attached to a benzene ring with a formyl substituent. Its structural formula can be represented as follows:
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various biological targets. Studies suggest that it may act through:
- Enzyme Inhibition : Modulating the activity of specific enzymes involved in cellular signaling pathways.
- Cellular Signaling : Influencing pathways that regulate cell proliferation and apoptosis, particularly in cancer cells.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Activity
The compound has shown promise in cancer research. In vitro studies have reported that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. The following table summarizes key findings from recent studies on its anticancer effects:
Study | Cell Line | Concentration (µM) | Effect Observed |
---|---|---|---|
MCF-7 (Breast) | 10 | Induction of apoptosis | |
HeLa (Cervical) | 20 | Inhibition of cell proliferation | |
A549 (Lung) | 15 | Increased caspase-3 activity |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Antimicrobial Efficacy : A clinical trial assessed the compound's effectiveness against antibiotic-resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial load when treated with the compound compared to controls.
- Oncological Applications : Another study evaluated the compound's effects on tumor growth in xenograft models. Treatment with this compound resulted in a notable decrease in tumor size and weight, supporting its role as a potential anticancer agent.
ADMET Properties
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound is critical for its development as a therapeutic agent. Preliminary studies suggest:
- Absorption : Moderate bioavailability due to its lipophilic nature.
- Metabolism : Primarily hepatic metabolism with potential for drug-drug interactions.
- Toxicity : Low toxicity observed in animal models at therapeutic doses.
Properties
IUPAC Name |
4-formylbenzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-8(10)7-3-1-6(5-11)2-4-7/h1-5H,(H3,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFQLLSIPXELTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390920 | |
Record name | 4-formylbenzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55514-20-0 | |
Record name | 4-Formylbenzenecarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55514-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-formylbenzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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